2-(2,2,2-Trifluoroethoxy)benzonitrile
Overview
Description
2-(2,2,2-Trifluoroethoxy)benzonitrile is a versatile small molecule scaffold used in various chemical and industrial applications. It is characterized by the presence of a trifluoroethoxy group attached to a benzonitrile core, which imparts unique chemical properties to the compound .
Mechanism of Action
Target of Action
The primary targets of 2-(2,2,2-Trifluoroethoxy)benzonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium dialkylamides, which facilitate the formation of difluorovinyl ethers and phenylthioynamines . Reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the desired product formation.
Major Products Formed
Major products formed from the reactions of this compound include difluorovinyl ethers and phenylthioynamines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,2,2-Trifluoroethoxy)benzonitrile include:
- 2-(2,2,2-Trifluoroethylthio)benzonitrile
- 2-(2,2,2-Trifluoroethoxy)benzaldehyde
- 2-(2,2,2-Trifluoroethoxy)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the trifluoroethoxy group and the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESUQEWLLMDSDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514824 | |
Record name | 2-(2,2,2-Trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-77-4 | |
Record name | 2-(2,2,2-Trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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